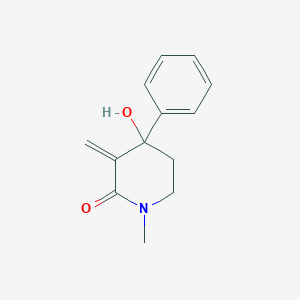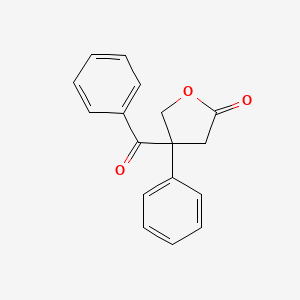![molecular formula C15H14O2S B14589393 Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide CAS No. 61503-23-9](/img/structure/B14589393.png)
Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are aromatic organic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a 4-methylphenyl group and a 1,1-dioxide functional group, making it a significant molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of 2-bromobenzene with sodium sulfide or potassium sulfide to form the benzothiophene core, followed by further functionalization to introduce the 4-methylphenyl group and the 1,1-dioxide functionality . Another method includes the use of thiourea as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, more complex 2,3-disubstituted benzothiophenes can be synthesized .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Electrochemical methods have also been explored for the synthesis of benzo[b]thiophene-1,1-dioxide derivatives, providing an environmentally friendly alternative to traditional methods .
化学反応の分析
Types of Reactions
Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine or alkyl halides under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes with different functional groups, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a starting material for the synthesis of bioactive compounds, including inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetic agents, and hypoxia-inducible factor-2α (HIF-2α) inhibitors . Additionally, it serves as a scaffold for the development of selective estrogen receptor modulators and potential HIV-1 reverse transcriptase inhibitors . In the industry, it is utilized in the production of dyes, pharmaceuticals, and advanced materials for optoelectronic devices .
作用機序
The mechanism of action of benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of tumor necrosis factor-α converting enzyme, it binds to the enzyme’s active site, preventing the conversion of pro-tumor necrosis factor-α to its active form . This inhibition can lead to reduced inflammation and tumor growth. Similarly, its role as a selective estrogen receptor modulator involves binding to estrogen receptors, modulating their activity and influencing various physiological processes .
類似化合物との比較
Similar Compounds
Benzo[b]thiophene: The parent compound without the 4-methylphenyl and 1,1-dioxide functionalities.
Benzo[c]thiophene: An isomer of benzo[b]thiophene with a different ring fusion pattern.
2,3-Dihydrobenzo[b]thiophene: A reduced form of benzo[b]thiophene without the 1,1-dioxide group.
Uniqueness
Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to act as a scaffold for various bioactive compounds and its applications in diverse fields highlight its significance compared to other similar compounds.
特性
CAS番号 |
61503-23-9 |
|---|---|
分子式 |
C15H14O2S |
分子量 |
258.3 g/mol |
IUPAC名 |
3-(4-methylphenyl)-2,3-dihydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C15H14O2S/c1-11-6-8-12(9-7-11)14-10-18(16,17)15-5-3-2-4-13(14)15/h2-9,14H,10H2,1H3 |
InChIキー |
AVUNSDUNKRNNRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CS(=O)(=O)C3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


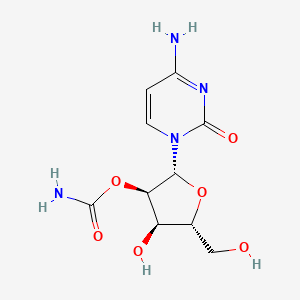
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
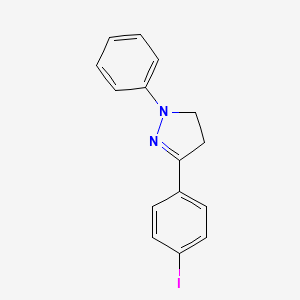
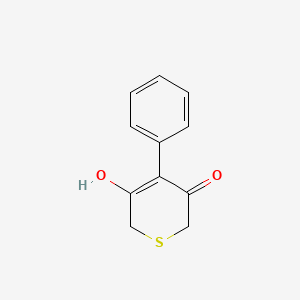
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate](/img/structure/B14589343.png)
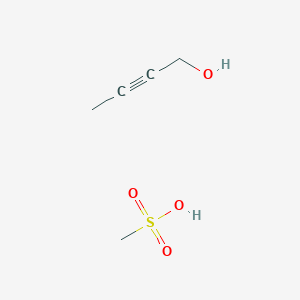

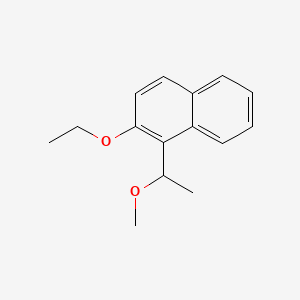
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
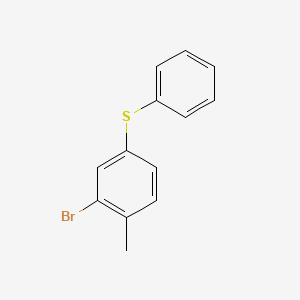
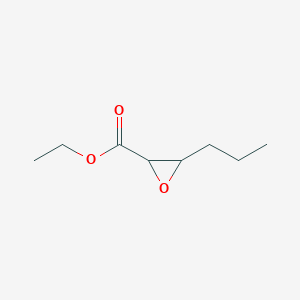
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
